4-(Thiophen-2-yl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

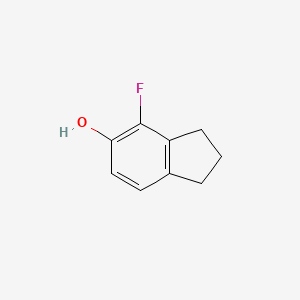

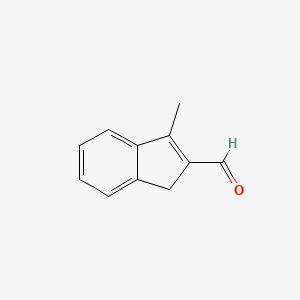

4-(Thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to β-lactam antibiotics.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Thiophen-2-yl)azetidin-2-one involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as chloroacetyl chloride, under basic conditions to yield the azetidinone ring .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

化学反応の分析

反応の種類

4-(チオフェン-2-イル)アゼチジン-2-オンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: チオフェン環は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。

還元: アゼチジンオン環は、対応するアミンを形成するために還元される可能性があります。

置換: チオフェン環上の水素原子は、さまざまな官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、スルホキシド、スルホン、アミン、およびさまざまな置換チオフェン誘導体があります。

4. 科学研究への応用

4-(チオフェン-2-イル)アゼチジン-2-オンは、幅広い科学研究に利用されています。

化学: より複雑な複素環式化合物の合成における構成要素として使用されます。

生物学: 抗菌活性と抗真菌活性の可能性について研究されています.

医学: β-ラクタム系抗生物質との構造的類似性から、抗菌剤としての可能性が調査されています。

科学的研究の応用

4-(Thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and antifungal activities.

Medicine: Due to its structural similarity to β-lactam antibiotics, it is investigated for its potential as an antibacterial agent.

Industry: It is used in the development of new materials with specific electronic properties.

作用機序

4-(チオフェン-2-イル)アゼチジン-2-オンの作用機序は、β-ラクタム系抗生物質と同様に、細菌酵素との相互作用を伴います。 ペニシリン結合タンパク質に結合することにより、細菌細胞壁の合成を阻害し、細胞の溶解と死を引き起こします . チオフェン環は、その結合親和性と安定性を高めます。

6. 類似化合物の比較

類似化合物

4-(チオフェン-2-イル)チアゾリジン-2-オン: アゼチジンオン環ではなくチアゾリジンオン環を持つ類似の構造です。

4-(チオフェン-2-イル)ピロリジン-2-オン: アゼチジンオン環ではなくピロリジンオン環を含んでいます。

独自性

4-(チオフェン-2-イル)アゼチジン-2-オンは、その四員環アゼチジンオン環に起因する大きな歪みと反応性により、他の化合物とは異なります。 このため、合成化学における重要な中間体となり、薬物開発の候補としても注目されています .

類似化合物との比較

Similar Compounds

4-(Thiophen-2-yl)thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an azetidinone ring.

4-(Thiophen-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an azetidinone ring.

Uniqueness

4-(Thiophen-2-yl)azetidin-2-one is unique due to its four-membered azetidinone ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

特性

IUPAC Name |

4-thiophen-2-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFCFPUXWEYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)

![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)

![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)